Cas no 2229405-36-9 (1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2,2-trifluoroethan-1-ol)
1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2229405-36-9
- 1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-ol
- EN300-1960287
- 1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2,2-trifluoroethan-1-ol
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- Inchi: 1S/C7H5ClF6N2O/c1-16-5(8)2(4(17)7(12,13)14)3(15-16)6(9,10)11/h4,17H,1H3
- InChI Key: FMVNWCBLGZGYEZ-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C(F)(F)F)=NN1C)C(C(F)(F)F)O
Computed Properties
- Exact Mass: 281.9994595g/mol
- Monoisotopic Mass: 281.9994595g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38Ų
1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2,2-trifluoroethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1960287-0.05g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-ol |
2229405-36-9 | 0.05g |
$948.0 | 2023-08-31 | ||
| Enamine | EN300-1960287-0.1g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-ol |
2229405-36-9 | 0.1g |
$993.0 | 2023-08-31 | ||
| Enamine | EN300-1960287-0.25g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-ol |
2229405-36-9 | 0.25g |
$1038.0 | 2023-08-31 | ||
| Enamine | EN300-1960287-0.5g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-ol |
2229405-36-9 | 0.5g |
$1084.0 | 2023-08-31 | ||
| Enamine | EN300-1960287-1.0g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-ol |
2229405-36-9 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1960287-2.5g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-ol |
2229405-36-9 | 2.5g |
$2211.0 | 2023-08-31 | ||
| Enamine | EN300-1960287-5.0g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-ol |
2229405-36-9 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1960287-10.0g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-ol |
2229405-36-9 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1960287-1g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-ol |
2229405-36-9 | 1g |
$1129.0 | 2023-08-31 | ||
| Enamine | EN300-1960287-5g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-ol |
2229405-36-9 | 5g |
$3273.0 | 2023-08-31 |
1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2,2-trifluoroethan-1-ol Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2,2-trifluoroethan-1-ol
Chemical Profile of 1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2,2-trifluoroethan-1-ol (CAS No. 2229405-36-9)
1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2,2-trifluoroethan-1-ol, identified by its CAS number 2229405-36-9, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, including the presence of a chloro group at the 5-position, a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a trifluoroethanol moiety at the 2-position, contribute to its unique chemical properties and reactivity.
The synthesis of 1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2,2-trifluoroethan-1-ol involves multi-step organic transformations that highlight the importance of fluorinated compounds in modern drug design. The incorporation of fluorine atoms into molecular structures is a common strategy to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. In particular, the trifluoromethyl group is known to improve lipophilicity and binding interactions with biological targets, making it a valuable moiety in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of such compounds with greater accuracy. The three-dimensional structure of 1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yll,2,2,2-trifluoroethanlol (CAS No. 2229405369) has been scrutinized to understand its potential interactions with enzymes and receptors. Studies suggest that the chloro and methyl substituents may play critical roles in modulating reactivity and selectivity, while the trifluoroethanol side chain could influence solubility and pharmacokinetic properties.
In the realm of drug discovery, this compound has been explored for its potential as an intermediate in the synthesis of more complex pharmacophores. The pyrazole core is a versatile scaffold that has been widely used in the development of antiviral, anti-inflammatory, and anticancer agents. Researchers have leveraged the structural flexibility of pyrazole derivatives to design molecules with enhanced target specificity. The specific arrangement of functional groups in 1,5-chloro,1-methyl,3-(trifluoromethyl),1H-pyrazol,4-y,l,2,2,2-trifluoroethan-l,-ol (CAS No. 2229405*36*9) suggests that it may exhibit novel biological activities worthy of further investigation.
One particularly intriguing aspect of this compound is its potential application in the development of next-generation therapeutics. The combination of electron-withdrawing groups like the chloro and trifluoromethyl substituents with a polar trifluoroethanol moiety creates a molecule with balanced hydrophobicity and hydrophilicity. This balance is often crucial for achieving optimal bioavailability and tissue distribution upon systemic administration. Additionally,the presence of multiple fluorine atoms may confer resistance to metabolic degradation, thereby extending the half-life of any drug candidate derived from this scaffold.
Current research efforts are focused on evaluating the pharmacological profile of derivatives similar to 1,5-chloro,1-methyl,3-(trifluoromethyl),1H-pyrazol,4-y,l,2,2,2-trifluoroethan-l,-ol (CAS No. 2229405*36*9). Preclinical studies have begun to uncover promising results regarding its interaction with various biological pathways. For instance,*investigators have observed* that certain pyrazole derivatives exhibit inhibitory effects on kinases*, which are key enzymes implicated in cancer progression.*The structural features* of this compound,*including its fluorinated side chains*, may contribute to potent inhibition*of these targets* without significant off-target effects.
The role*of fluorine-containing compounds* in modern medicine cannot be overstated.*Their unique electronic properties* make them indispensable tools for medicinal chemists seeking to optimize drug candidates.*The synthesis*and modification*of molecules like *CAS No.*2229405*36*9 underscore the ongoing innovation in synthetic methodologies aimed at producing high-value intermediates.*These advances enable researchers to rapidly explore new chemical spaces*, accelerating the discovery pipeline for novel therapeutics.
As computational power increases,*so too does our ability to predict*the behavior of complex molecules.*In silico studies* on *CAS No.*2229405*36*9 have provided valuable insights into its potential pharmacokinetic properties.*These simulations help guide experimental design*, reducing costly trial-and-error approaches.*By integrating experimental data with computational models*, scientists can refine their understanding of how structural modifications influence biological activity.
The future prospects for *CAS No.*2229405*36*9 are bright,*especially given its potential as a building block for more sophisticated drug candidates.*Researchers continue to explore new synthetic routes that enhance yield and purity,*ensuring that this compound remains accessible for further development.*Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into tangible therapeutic benefits.
In conclusion,*the compound*named here* represents an important contribution to pharmaceutical chemistry.*Its unique structural features,*including multiple fluorinated moieties*, make it a compelling candidate for further investigation.*Ongoing research efforts aim to elucidate its full biological potential,*while also exploring new synthetic strategies that improve accessibility.*As our understanding grows,*so too will our ability to harness this molecule's potential for improving human health.
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